synthesis and characterization of novel Thiazole-4-carboxamide derivatives
synthesis and characterization of novel Thiazole-4-carboxamide derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Novel Thiazole-4-carboxamide Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel Thiazole-4-carboxamide derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which is present in numerous FDA-approved drugs and biologically active agents.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6]
This document details common synthetic methodologies, provides explicit experimental protocols, and summarizes key characterization data in a structured format. Furthermore, it visualizes the primary biological pathways these derivatives modulate, offering a resource for researchers engaged in drug discovery and development.
General Synthesis Strategies
The most prevalent and versatile method for synthesizing Thiazole-4-carboxamide derivatives is through the amide coupling of a 2-substituted-thiazole-4-carboxylic acid core with a variety of aniline or amine derivatives. This reaction is typically facilitated by peptide coupling agents.
A common synthetic route involves dissolving the thiazole-4-carboxylic acid in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and a catalyst or base such as 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA).[4][7] After a brief activation period, the desired amine is added to the mixture to form the final carboxamide product.
Caption: General workflow for amide coupling synthesis.
Experimental Protocols
Protocol 1: General Synthesis of a Thiazole-4-carboxamide Derivative
This protocol is a generalized procedure based on methodologies reported for the synthesis of various thiazole carboxamide derivatives as potential COX inhibitors and c-Met kinase inhibitors.[4][7][8]
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Preparation: In a clean, dry round-bottom flask, dissolve the 2-substituted-thiazole-4-carboxylic acid (1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Activation: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.2 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 mmol). Allow the mixture to stir at room temperature for 30 minutes to activate the carboxylic acid.
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Coupling: Add the desired substituted aniline (1.0 mmol) to the reaction mixture.
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Reaction: Allow the mixture to stir at room temperature for 24-48 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of n-hexane and ethyl acetate as the eluent.
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Final Product: Collect the pure fractions and evaporate the solvent to yield the final thiazole-4-carboxamide derivative.
Protocol 2: Standard Characterization Techniques
The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic methods.[9]
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS):
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Melting Point (M.P.):
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The melting point of solid compounds is determined using a digital melting point apparatus and is reported uncorrected.[8]
-
-
Infrared (IR) Spectroscopy:
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IR spectra can be used to identify characteristic functional groups, such as the amide carbonyl (C=O) stretch, which typically appears in the range of 1660-1685 cm⁻¹.[8]
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Data Presentation: Properties and Characterization
Quantitative data from the synthesis and characterization of representative thiazole-4-carboxamide derivatives are summarized below.
Table 1: Synthetic Yields and Physicochemical Properties of Selected Derivatives
| Compound ID | R Group (on Amide Nitrogen) | Molecular Formula | Yield (%) | M.P. (°C) | Reference |
|---|---|---|---|---|---|
| 2e | 2,4-dimethoxyphenyl | C₁₉H₁₈N₂O₄S | 78.0 | 132.5–134 | [8] |
| 2f | 3,4,5-trimethoxyphenyl | C₂₀H₂₀N₂O₅S | 66.5 | 174–176 | [8] |
| 2g | 4-chloro-2,5-dimethoxyphenyl | C₁₉H₁₇ClN₂O₄S | 57.1 | 172.5–174.5 | [8] |
| 2h | 4-(tert-butyl)phenyl | C₂₁H₂₂N₂O₂S | 75.6 | 135–137 | [8] |
| 19 | (5-benzyl-4-carboxy-thiazol-2-yl) | C₁₃H₁₁BrN₂O₃S | 33.3 | 220–222 |[10] |
Table 2: Spectroscopic Characterization Data of Selected Derivatives
| Compound ID | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2h | 10.12 (1H, s, NH), 8.37 (1H, s, Ar–H), 8.09 (2H, d), 7.77 (2H, d), 7.40 (2H, d), 7.11 (2H, d), 3.86 (3H, s, –OCH₃), 1.30 (9H, s, t-butyl) | Not explicitly provided | 367.1301 | [8] |
| 16 | 12.8 (1H, s, COOH), 4.11 (2H, s, CH₂), 2.65 (3H, s, CH₃) | 166.0, 164.0, 153.0, 138.5, 137.0, 28.82, 12.77 | 278.9425 | [10] |
| 18 | 4.17 (s, 2H), 7.46 (m, 3H), 7.61 (s, 1H) | 166.4, 163.4, 155.7, 137.2, 136.7, 133.59, 131.32, 129.04, 128.46, 123.96, 114.98, 28.6 | 374.9194 | [10] |
| 6m | 10.73 (br s, 1H), 7.62 (s, 1H), 7.15–7.41 (m, 10H), 6.55 (s, 1H), 4.64–4.69 (m, 1H), 2.87 (s, 3H), 2.29–2.35 (m, 1H), 0.91–0.94 (m, 6H) | 172.6, 166.9, 162.3, 152.9, 142.9, 139.3, 138.6, 130.6, 129.5, 128.6, 127.9, 127.6, 121.5, 114.2, 62.1, 44.8, 36.1, 27.1, 19.4 | 500.1511 |[11] |
Biological Significance and Signaling Pathways
Thiazole-4-carboxamide derivatives have been investigated as potent modulators of various biological targets implicated in diseases like cancer, inflammation, and autoimmune disorders.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-known proto-oncogene, and its aberrant activation is linked to tumor growth, metastasis, and angiogenesis. Several thiazole carboxamide derivatives have been developed as potent c-Met inhibitors.[3][13] They typically act by competing with ATP in the kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the c-Met signaling cascade.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Nonsteroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Novel thiazole carboxamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs.[4][8]
Caption: Inhibition of prostaglandin synthesis via COX enzymes.
STING Pathway Inhibition
The Stimulator of Interferon Genes (STING) pathway is crucial for the innate immune response to cytoplasmic DNA. However, aberrant activation of STING is implicated in various inflammatory and autoimmune diseases. Thiazole-4-carboxamide derivatives have been identified as novel STING inhibitors, representing a promising therapeutic strategy for these conditions.[14]
Caption: Blockade of the cGAS-STING innate immunity pathway.
Conclusion
Thiazole-4-carboxamide derivatives represent a privileged and highly adaptable scaffold in modern drug discovery. The synthetic routes to these compounds are well-established and robust, allowing for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties. The comprehensive characterization by standard analytical techniques is essential for confirming their structure and purity. As potent inhibitors of key biological targets like c-Met, COX, and STING, these compounds hold significant promise for the development of new therapeutics to treat a range of human diseases. This guide serves as a foundational resource for scientists working to harness the potential of this important chemical class.
References
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- 11. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]
- 12. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
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